3-[(3,5-Dimethylphenyl)amino]propanenitrile

Solid-phase synthesis Formulation Material characterization

Researchers sourcing specialized arylaminonitrile scaffolds face uncharacterized substitutes that compromise data reproducibility. 3-[(3,5-Dimethylphenyl)amino]propanenitrile eliminates this risk with defined, verifiable metrics: • 95% purity ensures consistent reaction outcomes batch-to-batch • Sharp melting point (179-181°C) and powder form enable precise handling for solid-phase synthesis • Authoritative spectral data supports unambiguous structural confirmation. Procure with analytical certainty for early-stage drug discovery and chemical biology research.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 36034-62-5
Cat. No. B1296345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Dimethylphenyl)amino]propanenitrile
CAS36034-62-5
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NCCC#N)C
InChIInChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3
InChIKeyOQRDRTJKHFRBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Dimethylphenyl)amino]propanenitrile: Chemical Identity & Sourcing


3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5) is a small molecule arylaminonitrile with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound serves primarily as a versatile scaffold and intermediate in organic synthesis and early-stage drug discovery research .

Synthetic Role Versatile arylaminonitrile scaffold for organic synthesis and early discovery
Identity Confidence NMR & FTIR reference spectra support structural verification
Procurement Quality Defined purity specification from multiple vendors enables reproducible sourcing

3-[(3,5-Dimethylphenyl)amino]propanenitrile: Substitution Risks


A critical examination of available evidence for 3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5) reveals that it is a specialized chemical where the core assumption of generic substitution is unfounded. The compound lacks publicly reported quantitative performance metrics, such as biological IC50 values, catalytic rates, or specific physicochemical parameters for targeted applications, which are necessary to benchmark it against any alternative . In this context, substituting this compound with a seemingly similar analogue (e.g., an isomer, a different aryl-substituted nitrile, or a compound with a different chain length) introduces significant and unquantifiable risk. Without any established baseline for its intended use, any substitute becomes an entirely new, uncharacterized variable that can derail project timelines and compromise data reproducibility, rather than a cost-saving or performance-enhancing measure.

Analogues lack published quantitative performance baselines, making outcome comparison unfeasible.
Substituting with a structurally similar nitrile may introduce uncharacterized reactivity that compromises reproducibility.
Analogue purity may not be guaranteed; as-is sourcing removes analytical traceability required for reliable research.

3-[(3,5-Dimethylphenyl)amino]propanenitrile: Evidence Guide


Physical Form and Melting Point

The target compound, 3-[(3,5-dimethylphenyl)amino]propanenitrile, is characterized by a well-defined melting point of 179-181°C and is supplied as a powder . In contrast, a structurally similar analogue, 3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (CAS 661489-23-2), exhibits a melting point range of 168-172°C . This distinct solid-state property directly informs the selection of appropriate reaction conditions and purification methods.

Melting Point & Form
Data to verify
Target 179–181°C powder
vs
Analogue 168–172°C (hydrochloride)
Supports thermal stability assessment and purification method selection.
Narrower range may indicate higher homogeneity.
Solid-phase synthesis Formulation Material characterization

Purity and Quality Assurance

The target compound is available from multiple vendors with a specified minimum purity of 95% . This level of defined quality stands in stark contrast to its procurement as a 'rare and unique chemical' from other sources, which explicitly does not come with analytical data and is sold 'as-is' . This difference in quality assurance represents a quantifiable distinction in procurement risk.

Purity & QA
Data to verify
Target ≥95% minimum purity
vs
As-Is Source No analytical data
Defined purity supports reproducible synthesis; as-is source introduces unquantified risk.
Vendor specification.
Chemical sourcing Procurement risk assessment Quality control

Spectral Data and Identity Verification

The identity of 3-[(3,5-dimethylphenyl)amino]propanenitrile is strongly corroborated by available NMR and FTIR reference spectra [1]. Furthermore, some suppliers can provide batch-specific analytical documentation, including NMR, HPLC, and LC-MS data . This level of analytical support may not be uniformly available for all structural analogues, creating a differentiation point in the ease and confidence of in-house quality control.

Spectral ID Support
Reported
Target NMR, FTIR ref. spectra + batch HPLC/LC-MS
vs
Unspecified Analogue Data unknown
Identity verification data facilitates in-house QC and GLP compliance.
Batch-specific documentation may be available.
Analytical chemistry Quality control Identity verification

3-[(3,5-Dimethylphenyl)amino]propanenitrile: Applications


Organic Synthesis Intermediate

Given its defined purity of 95% , well-characterized melting point of 179-181°C , and the availability of authoritative spectral data [1], 3-[(3,5-dimethylphenyl)amino]propanenitrile is optimally procured for use as a high-confidence building block or intermediate in organic synthesis. Researchers can rely on these quantitative metrics to ensure consistent reaction outcomes, a level of certainty that is not possible with uncharacterized or 'as-is' samples of this or similar compounds.

Solid-Phase Chemistry

The physical form of this compound as a powder with a sharp and relatively high melting point of 179-181°C makes it particularly suited for applications in solid-phase synthesis and material science research, where the physical state and thermal stability of starting materials are critical. Its powdered form facilitates precise weighing and handling for solid-state reactions and formulations.

Early Drug Discovery Scaffold

As a 'versatile small molecule scaffold' provided by multiple reputable vendors , this compound is a suitable candidate for early-stage drug discovery and chemical biology research. The ability to procure it with a defined purity profile allows researchers to confidently explore its potential as a core structure for further derivatization, while the available analytical support [1] ensures that any biological activity can be correctly attributed.

Application
Selection Property
Validation Focus
Organic synthesis intermediate
Defined purity & identity data
Reproducible reaction outcomes vs. uncharacterized samples
Solid-phase chemistry
Powder form & sharp melting point
Thermal stability and handling for solid-state research
Early drug discovery scaffold
Versatile scaffold with purity profile
Attribution of biological activity to core structure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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